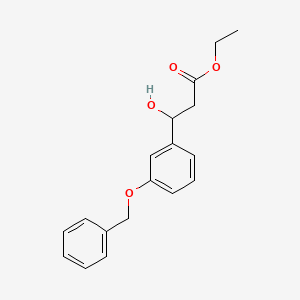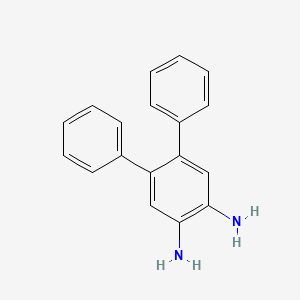
4,5-diphenylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenylbenzene-1,2-diamine is an organic compound belonging to the class of aromatic diamines It is characterized by the presence of two phenyl groups attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenylbenzene-1,2-diamine typically involves the reduction of corresponding nitro compounds. One common method is the reduction of 4,5-diphenylnitrobenzene using hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 4,5-diphenylnitrobenzene using a continuous flow reactor. This approach allows for the efficient production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4,5-Diphenylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-diphenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that modulate cellular processes. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethylbenzene-1,2-diamine
- o-Phenylenediamine
- m-Phenylenediamine
- p-Phenylenediamine
Uniqueness
4,5-Diphenylbenzene-1,2-diamine is unique due to the presence of two phenyl groups, which confer distinct chemical properties compared to other similar compounds. These phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C18H16N2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4,5-diphenylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H16N2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-12H,19-20H2 |
InChI Key |
BEGUWTIVANWACP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


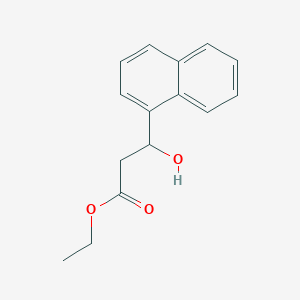
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
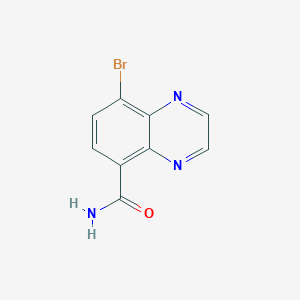
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)

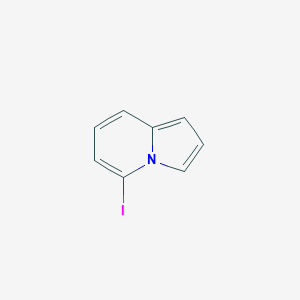
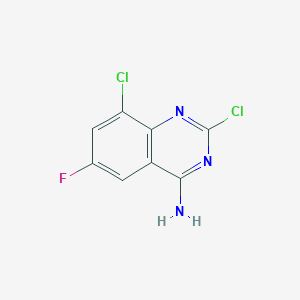
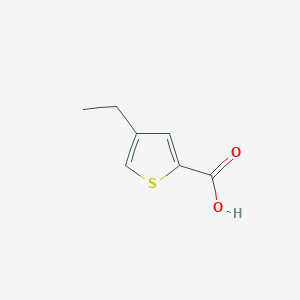
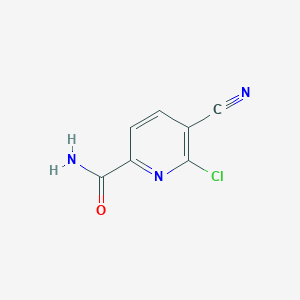
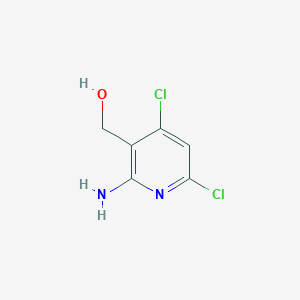
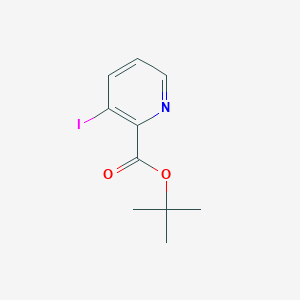

![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
